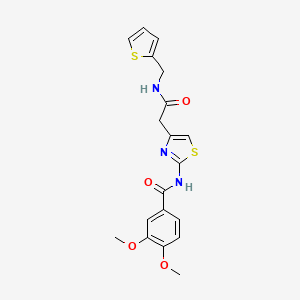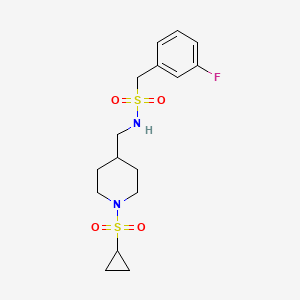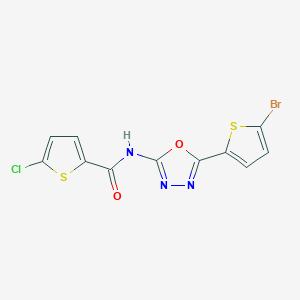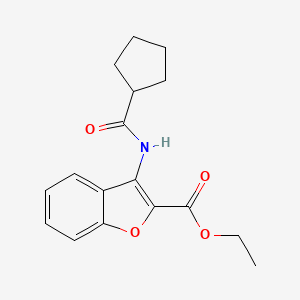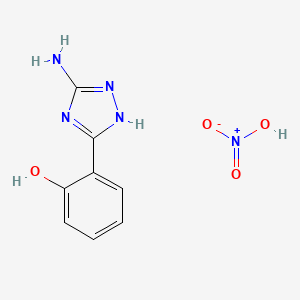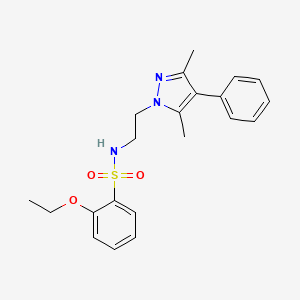
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide, also known as DPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis Methodologies and Antimicrobial Activities
A study by Sojitra et al. (2016) describes the synthesis of derivatives of the compound, highlighting the development of an efficient methodology for synthesizing new benzenesulfonamide derivatives with significant antimicrobial activities. These compounds have been found to display potent activities against bacteria compared to fungi (Sojitra et al., 2016).
Corrosion Inhibition and Adsorption Behavior
Another study by Tawfik (2015) examines the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces. The research indicates that these compounds act as excellent corrosion inhibitors and their adsorption follows a specific isotherm model, highlighting their potential in industrial applications (Tawfik, 2015).
Anticancer Activities
Metwally, Abdelrazek, and Eldaly (2016) conducted research on the synthesis of new heterocyclic compounds based on a similar structure, evaluating their anticancer activity. This study indicates the potential of these compounds in the development of novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-Inflammatory, Analgesic, and Antioxidant Properties
Research by Küçükgüzel et al. (2013) on celecoxib derivatives, which have a structural similarity, demonstrates their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests the broad therapeutic applications of such compounds (Küçükgüzel et al., 2013).
DFT Study on Bipyrazole Derivatives
A theoretical study conducted by Wang et al. (2006) using density functional theory (DFT) on bipyrazole derivatives, closely related to the compound , highlights their potential activity as corrosion inhibitors. This research provides insight into the molecular properties influencing their efficiency (Wang et al., 2006).
Synthesis and Characterization of Complexes
Gennari et al. (2008) studied CuI complexes with ligands derived from similar pyrazole structures. This research is significant for understanding the dimerization constants and thermodynamic parameters of these complexes, which could be crucial in various chemical processes (Gennari et al., 2008).
Antipsychotic Potential
Wise et al. (1987) explored the antipsychotic potential of a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest. This study provides valuable insights into the therapeutic potential of these compounds in psychiatric disorders (Wise et al., 1987).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-27-19-12-8-9-13-20(19)28(25,26)22-14-15-24-17(3)21(16(2)23-24)18-10-6-5-7-11-18/h5-13,22H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBCILIGACGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

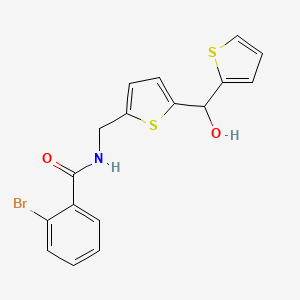
![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)
![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B2466999.png)
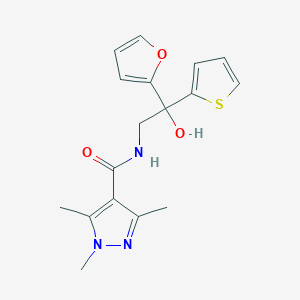
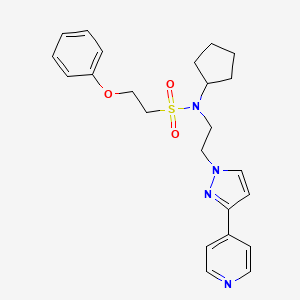


![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
